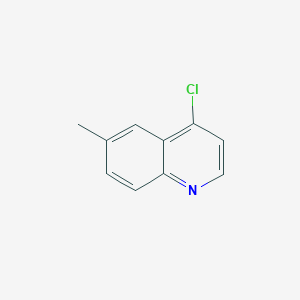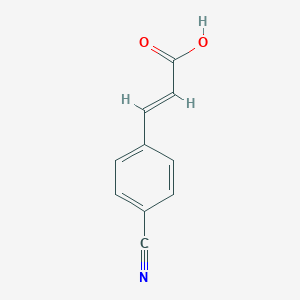
4-Cyanocinnamsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Mifepriston hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Studium der Steroidsynthese und -funktionalisierung.
Biologie: Untersuchung von Hormonrezeptor-Interaktionen.
Medizin: Einsatz bei der medizinischen Beendigung der Schwangerschaft und der Behandlung des Cushing-Syndroms.
Industrie: Herstellung von pharmazeutischen Formulierungen.
5. Wirkmechanismus
Mifepriston entfaltet seine Wirkung, indem es den Progesteronrezeptor blockiert und so verhindert, dass das Hormon an diesen bindet und seine Wirkung entfaltet. Dies führt zum Abbau der Gebärmutterschleimhaut und zur Beendigung der Schwangerschaft. Zusätzlich hat Mifepriston antiglukokortikoid-Eigenschaften, was es für die Behandlung des Cushing-Syndroms geeignet macht .
Ähnliche Verbindungen:
Mifeprex: Eine weitere Marke von Mifepriston, die für ähnliche Zwecke eingesetzt wird.
Korlym: Wird zur Behandlung des Cushing-Syndroms eingesetzt.
Vergleich: Mifepriston ist aufgrund seiner spezifischen Formulierung und Dosierung einzigartig und daher sehr effektiv für die medizinische Beendigung der Schwangerschaft. Im Vergleich zu anderen Verbindungen hat Mifepriston ein gut etabliertes Sicherheitsprofil und wird in der klinischen Praxis weit verbreitet eingesetzt .
Wirkmechanismus
Target of Action
4-Cyanocinnamic acid primarily targets aldose reductase (ALR2) . Aldose reductase is an enzyme involved in glucose metabolism, specifically the polyol pathway, and plays a significant role in diabetic complications . It also acts as a specific inhibitor of monocarboxylic acid transport , including lactate and pyruvate transport .
Mode of Action
4-Cyanocinnamic acid interacts with its targets by binding to ALR2 . This binding inhibits the activity of ALR2, leading to a decrease in the conversion of glucose to sorbitol . It also blocks the transport of monocarboxylic acids, including lactate and pyruvate .
Biochemical Pathways
The primary biochemical pathway affected by 4-Cyanocinnamic acid is the polyol pathway . In this pathway, glucose is converted to sorbitol by ALR2, and sorbitol is subsequently converted to fructose . Overproduction of sorbitol and depletion of NADPH cell stores can increase the susceptibility of cells to damage by reactive oxygen species (ROS) . The formation of fructose in the polyol pathway contributes to the glycation process .
Pharmacokinetics
The compound’s ability to inhibit alr2 and monocarboxylic acid transport suggests it may have good bioavailability .
Result of Action
The inhibition of ALR2 by 4-Cyanocinnamic acid leads to a reduction in the hyperglycemia-induced increase of ALR2 activity, sorbitol accumulation, and the generation of ROS . This can attenuate hyperglycemia-induced incidence of neural tube defects and death rate, and significantly improve the body weight and morphology of embryos . It also restores the expression of the paired box type 3 transcription factor (Pax3) .
Safety and Hazards
The safety and hazards associated with 4-Cyanocinnamic acid have been discussed in various resources . For instance, one resource provided a safety data sheet for α-Cyanocinnamic acid, which included information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Cyanocinnamic acid interacts with various enzymes and proteins. It is commonly used as a matrix for analyzing peptides by matrix-assisted laser desorption/ionization mass spectrometry . It also inhibits the monophenolase activity and diphenolase activity of mushroom tyrosinase .
Cellular Effects
4-Cyanocinnamic acid has significant effects on various types of cells and cellular processes. It acts as a specific inhibitor of monocarboxylic acid transport, including lactate and pyruvate transport . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Cyanocinnamic acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to ALR2 with a new mode without affecting the aldehyde reductase (ALR1) activity, implicating high selectivity to ALR2 .
Metabolic Pathways
4-Cyanocinnamic acid is involved in the polyol pathway, a metabolic pathway that results in overproduction of the organic osmolyte sorbitol and the depletion of NADPH cell stores . It interacts with enzymes such as aldose reductase (ALR2), and its inhibition of ALR2 activity can affect metabolic flux or metabolite levels .
Transport and Distribution
4-Cyanocinnamic acid is transported and distributed within cells and tissues. It acts as a specific inhibitor of monocarboxylate transporters, which are involved in the transport of lactate and pyruvate .
Subcellular Localization
Given its role as an inhibitor of monocarboxylate transporters, it may be localized to the cellular membrane where these transporters are typically found .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mifepriston wird durch einen mehrstufigen Prozess synthetisiert, der mehrere chemische Reaktionen umfasst. Die Synthese beginnt mit der Herstellung der Kernsteroidstruktur, gefolgt von der Einführung von funktionellen Gruppen, die für seine biologische Aktivität notwendig sind. Wichtige Schritte umfassen:
- Bildung des Steroidkerns.
- Einführung der Dimethylaminophenylgruppe.
- Addition der Propinylgruppe an der 17. Position .
Industrielle Produktionsverfahren: Die industrielle Produktion von Mifepriston beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst:
- Einsatz von Hochdruckreaktoren für bestimmte Schritte.
- Reinigung durch Kristallisation und Chromatographie.
- Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Mifepriston durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Hydroxylgruppen in Ketone.
Reduktion: Reduktion von Ketonen zu Hydroxylgruppen.
Substitution: Einführung von funktionellen Gruppen wie Dimethylaminophenyl und Propinyl.
Häufige Reagenzien und Bedingungen:
Oxidation: Verwendung von Oxidationsmitteln wie Chromtrioxid.
Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.
Substitution: Verwendung von Reagenzien wie Dimethylamin und Propin unter bestimmten Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen.
Reduktion: Bildung von Hydroxylderivaten.
Substitution: Bildung von funktionalisierten Steroidderivaten.
Vergleich Mit ähnlichen Verbindungen
Mifeprex: Another brand of mifepristone used for similar purposes.
Comparison: Mifegyne is unique due to its specific formulation and dosage, making it highly effective for medical termination of pregnancy. Compared to other compounds, Mifegyne has a well-established safety profile and is widely used in clinical practice .
Eigenschaften
IUPAC Name |
(E)-3-(4-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVZQKYCNGNRBV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277921 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-94-7, 18664-39-6 | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18664-39-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Cyanophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-(4-cyanophenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 4-cyanocinnamic acid influence its photochemical reactivity?
A1: While not directly addressed in the provided abstracts, research suggests that 4-cyanocinnamic acid can undergo [2+2] topochemical cycloadditions upon exposure to UV light. [, ] This reactivity is heavily dependent on the crystal packing arrangement of the molecules. The specific arrangement of molecules within the crystal lattice dictates the spatial proximity and orientation of the reactive double bonds, directly influencing the likelihood of a successful cycloaddition reaction.
Q2: Are there differences in the photochemical behavior of 3-cyanocinnamic acid and 4-cyanocinnamic acid?
A2: Yes, research indicates a difference in the photochemical reactivity between 3-cyanocinnamic acid and 4-cyanocinnamic acid. [] This difference is attributed to the varying degrees of molecular motion allowed within their respective crystal structures. Interestingly, 3-cyanocinnamic acid, typically unreactive at room temperature, can become reactive upon heating to 130°C. This suggests that the heat provides the energy needed to overcome the packing restrictions within the crystal, allowing for molecular movement and facilitating the [2+2] cycloaddition reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


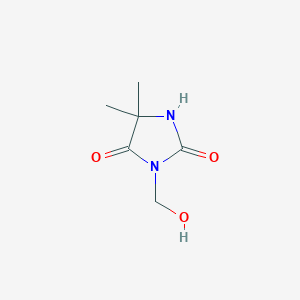
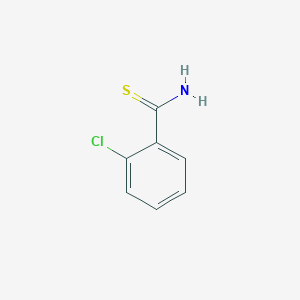
![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)
![5-Fluoro-3-methylbenzo[b]thiophene](/img/structure/B97868.png)


![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
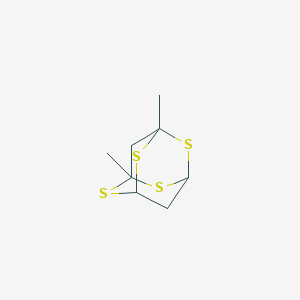
![5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B97875.png)
